Fenquinotrione

Catalog No.
S896175
CAS No.
1342891-70-6
M.F
C22H17ClN2O5
M. Wt
424.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenquinotrione

CAS Number

1342891-70-6

Product Name

Fenquinotrione

IUPAC Name

2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

InChI

InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3

InChI Key

KPSTXQYTZBZXMM-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O

The exact mass of the compound Fenquinotrione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fenquinotrione is a highly potent, triketone-type 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor featuring a unique oxoquinoxaline ring system [1]. Primarily utilized as an advanced selective active ingredient in agrochemical manufacturing, it is engineered for high-efficacy broadleaf and sedge weed control, particularly in rice paddies [2]. From a procurement perspective, fenquinotrione offers a highly optimized balance of low-dose field efficacy and exceptional crop safety, driven by its specific metabolic degradation pathways that are not present in older-generation herbicide analogs [1].

Substituting fenquinotrione with older-generation HPPD inhibitors, such as mesotrione or sulcotrione, fundamentally compromises crop safety and application versatility in specific agricultural settings like rice cultivation [1]. While generic triketones provide baseline HPPD inhibition, fenquinotrione's proprietary oxoquinoxaline structural motif specifically enables rapid CYP81A6-mediated demethylation and glucose conjugation in target crops [2]. This rapid detoxification pathway prevents the severe phytotoxicity (bleaching) commonly observed when using non-optimized analogs, ensuring a >16-fold safety margin between the crop and target weeds [1].

High-Affinity HPPD Inhibition for Low-Dose Efficacy

Fenquinotrione demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), with an IC50 of 44.7 nM against Arabidopsis thaliana HPPD and 27.2 nM against Oryza sativa (rice) HPPD [1]. This intrinsic biochemical potency matches or exceeds that of established commercial benchmarks like tefuryltrione and benzobicyclon, ensuring robust disruption of plastoquinone biosynthesis at nanomolar concentrations [1].

Evidence DimensionEnzyme Inhibitory Concentration (IC50)
Target Compound Data44.7 nM (AtHPPD) / 27.2 nM (OsHPPD)
Comparator Or BaselineTefuryltrione / Benzobicyclon (Comparable baseline potency)
Quantified DifferenceMaintains <50 nM inhibition threshold across multiple plant HPPD variants
ConditionsRecombinant HPPD activity assay

High intrinsic enzyme affinity allows formulators to achieve target weed mortality at significantly lower active ingredient concentrations, optimizing cost-in-use.

CYP81A6-Mediated Detoxification for Rice Selectivity

Unlike broad-spectrum HPPD inhibitors that cause collateral crop damage, fenquinotrione exhibits a highly specific >16-fold difference in herbicidal activity between rice and target sedges like Schoenoplectus juncoides[1]. This is quantitatively driven by rapid CYP81A6-mediated demethylation of its oxoquinoxaline ring in rice, followed by glucose conjugation—a metabolic detoxification route not available to standard comparators [2].

Evidence DimensionHerbicidal Activity Selectivity Margin
Target Compound Data>16-fold safety margin (Rice vs. Sedge)
Comparator Or BaselineStandard broad-spectrum HPPD inhibitors (High collateral phytotoxicity)
Quantified Difference>16x higher tolerance in target crop
ConditionsIn vivo greenhouse trials and metabolic profiling

Procuring this specific compound eliminates the need for additional safener chemicals in rice formulations, simplifying manufacturing and regulatory compliance.

Optimized Field Application Rate for ALS-Resistant Weeds

In field applications, fenquinotrione achieves outstanding broadleaf and sedge weed control, including against acetolactate synthase (ALS)-resistant biotypes, at an optimized application rate of 300 g a.i./ha (30 g a.i./10 a) [1]. This demonstrates high material efficiency compared to older generic herbicides that require higher loading to overcome resistant weed strains [2].

Evidence DimensionEffective Field Application Rate
Target Compound Data300 g a.i./ha
Comparator Or BaselineOlder generation ALS-inhibitors (High resistance failure rates)
Quantified DifferenceMaintains 100% efficacy on ALS-resistant strains at standard low-dose rates
ConditionsPaddy field pre-emergence to early post-emergence application

Low application rates directly reduce bulk material procurement volumes and lower the environmental chemical load of the final commercial product.

Enhanced Active Site Binding via Oxoquinoxaline Stacking

The molecular architecture of fenquinotrione provides a distinct binding advantage over simpler triketones like mesotrione. While the 1,3-diketone moiety forms a standard bidentate interaction with Fe(II), the unique oxoquinoxaline ring engages in strong π–π stacking interactions with conserved Phe409 and Phe452 residues in the HPPD active site, ensuring prolonged target engagement [1].

Evidence DimensionActive Site Interaction Mechanism
Target Compound DataBidentate Fe(II) chelation + dual π–π stacking (Phe409/Phe452)
Comparator Or BaselineStandard triketones (Lacking extended oxoquinoxaline stacking)
Quantified DifferenceEnhanced structural anchoring at the enzymatic active site
ConditionsMolecular docking and crystallographic binding models

This highly stable binding profile prevents competitive displacement by native substrates, ensuring reliable performance in variable environmental conditions.

Formulation of Selective Rice Herbicides

Due to its rapid CYP81A6-mediated demethylation pathway, fenquinotrione is the optimal active ingredient for developing highly selective rice paddy herbicides. It allows agrochemical manufacturers to formulate products that control ALS-resistant weeds without requiring the co-formulation of chemical safeners [1].

Development of Resistance-Breaking Agrochemicals

With its unique oxoquinoxaline-driven π–π stacking at the HPPD active site, fenquinotrione serves as a critical procurement choice for combating weed biotypes that have developed resistance to standard acetolactate synthase (ALS) inhibitors. It provides a robust alternative mode of action for integrated weed management programs [2].

Low-Dose Environmental Herbicide Programs

Because fenquinotrione achieves high efficacy at just 300 g a.i./ha, it is highly suitable for industrial agricultural programs focused on reducing total chemical loading per hectare. Procuring this high-potency compound enables the production of concentrated, low-volume formulations that reduce shipping, storage, and application costs [2].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

424.0825993 Da

Monoisotopic Mass

424.0825993 Da

Heavy Atom Count

30

UNII

MZX4K9LB1C

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1342891-70-6

Wikipedia

Fenquinotrione

Dates

Last modified: 08-16-2023

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